Cas no 2227823-76-7 (rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine)

rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine structure
2227823-76-7 structure
商品名:rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
CAS番号:2227823-76-7
MF:C11H13BrClN
メガワット:274.584621191025
CID:5825558
PubChem ID:165797725

rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
    • 2227823-76-7
    • EN300-1909532
    • インチ: 1S/C11H13BrClN/c1-11(2)9(10(11)14)7-4-3-6(13)5-8(7)12/h3-5,9-10H,14H2,1-2H3/t9-,10-/m0/s1
    • InChIKey: IKTIXBGHKFWIBQ-UWVGGRQHSA-N
    • ほほえんだ: BrC1C=C(C=CC=1[C@H]1[C@@H](C1(C)C)N)Cl

計算された属性

  • せいみつぶんしりょう: 272.99199g/mol
  • どういたいしつりょう: 272.99199g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909532-0.25g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
0.25g
$1315.0 2023-09-18
Enamine
EN300-1909532-0.1g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
0.1g
$1257.0 2023-09-18
Enamine
EN300-1909532-1.0g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
1g
$1429.0 2023-06-01
Enamine
EN300-1909532-10.0g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
10g
$6144.0 2023-06-01
Enamine
EN300-1909532-10g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
10g
$6144.0 2023-09-18
Enamine
EN300-1909532-0.5g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
0.5g
$1372.0 2023-09-18
Enamine
EN300-1909532-0.05g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
0.05g
$1200.0 2023-09-18
Enamine
EN300-1909532-5.0g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
5g
$4143.0 2023-06-01
Enamine
EN300-1909532-5g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
5g
$4143.0 2023-09-18
Enamine
EN300-1909532-2.5g
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
2227823-76-7
2.5g
$2800.0 2023-09-18

rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 関連文献

rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

Racemic (1R,3R)-3-(2-Bromo-4-Chlorophenyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine, identified by the CAS number 2227823-76-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and versatility in chemical reactions. Recent studies have highlighted its role in the development of novel bioactive compounds, making it a subject of interest in contemporary chemical research.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution and cyclopropanation reactions. Researchers have recently explored optimized synthetic routes to enhance the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to streamline the production process, reducing reaction times while maintaining product quality. This advancement underscores the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

In terms of applications, rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine has shown promise as an intermediate in the synthesis of bioactive molecules with potential therapeutic benefits. Its cyclopropane ring, a three-membered carbon ring known for its high strain energy, makes it an attractive candidate for exploring novel reactivity patterns. Recent studies have focused on its ability to participate in [3+X] cycloaddition reactions, which are pivotal in constructing complex molecular architectures. These findings suggest that this compound could serve as a valuable building block in the development of advanced materials and pharmaceutical agents.

The stereochemistry of this compound is another area of active research. The (1R,3R) configuration imparts specific physical and chemical properties that are critical for its functionality. Researchers have employed advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure. Understanding this stereochemistry is essential for predicting how the compound will interact with other molecules, particularly in biological systems. Recent advancements in computational chemistry have also enabled researchers to model the behavior of this compound under various conditions, providing deeper insights into its potential applications.

In addition to its chemical significance, this compound has garnered attention for its role in environmental chemistry. Studies have investigated its degradation pathways under different environmental conditions, such as soil and aqueous systems. Understanding these processes is crucial for assessing the environmental impact of compounds like rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine. Recent research has highlighted the influence of microbial activity on its biodegradation rates, offering valuable information for waste management strategies and pollution control measures.

From a pharmacological perspective, this compound has been explored as a potential lead molecule in drug discovery programs targeting various diseases. Its unique structure allows for interactions with specific biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic interventions. Recent studies have focused on its ability to modulate cellular signaling pathways associated with neurodegenerative diseases and cancer. These investigations are still in their early stages; however, they demonstrate the potential of this compound to contribute to innovative treatment options.

In conclusion, rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its complex structure and reactivity make it a valuable tool in organic synthesis and materials science. As research continues to uncover new insights into its properties and potential uses, CAS number 2227823-76-7 will undoubtedly remain at the forefront of scientific exploration.

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